3-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide
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Overview
Description
3-METHYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of multiple functional groups, including a nitro group, a benzamide moiety, and a quinazolinone core, makes this compound a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Amidation: The final step involves the coupling of the quinazolinone derivative with a nitro-substituted benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
3-METHYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]-4-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: Used as a probe to study the interaction of quinazolinone derivatives with biological targets such as proteins and nucleic acids.
Industrial Applications: Employed in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]-4-NITROBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The nitro group and quinazolinone core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-NITRO-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE
- 3-METHYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE
Uniqueness
3-METHYL-N-[2-METHYL-4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]-4-NITROBENZAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the quinazolinone core with the nitro-substituted benzamide moiety enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C24H20N4O4 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C24H20N4O4/c1-14-13-18(27-16(3)25-21-7-5-4-6-19(21)24(27)30)9-10-20(14)26-23(29)17-8-11-22(28(31)32)15(2)12-17/h4-13H,1-3H3,(H,26,29) |
InChI Key |
XFMRVCNZHAYSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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